

Off-Target Kinase Inhibition Profile of Rock2-IN-5: A Comparative Guide

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Compound of Interest

Compound Name: Rock2-IN-5

Cat. No.: B12420973

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ROCK2 inhibitor, **Rock2-IN-5**, focusing on its off-target kinase inhibition profile. Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and basic research to ensure target-specific effects and minimize unintended biological consequences. This document compiles available data, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor exhibits high potency for its intended target while displaying minimal activity against other kinases.

While a comprehensive off-target kinase panel screening for **Rock2-IN-5** is not publicly available, its reported IC₅₀ for ROCK2 is 2.13 μ M[1]. For comparative purposes, the table below includes data for other well-characterized ROCK inhibitors, Y-27632 and Fasudil, to highlight the typical selectivity profiles observed with this class of compounds. It is important to note that both Y-27632 and Fasudil exhibit inhibitory activity against other kinases, particularly at higher concentrations[2].

Inhibitor	Target Kinase	IC50/Ki	Off-Target Kinases of Note	Reference
Rock2-IN-5	ROCK2	2.13 μ M (IC50)	Data not publicly available	[1]
Y-27632	ROCK1	140 nM (Ki)	PKA, PKC, MLCK	[2]
ROCK2	300 nM (Ki)			
Fasudil	ROCK1/ROCK2	\sim μ M range (IC50)	PKA, PKG, PKC, MLCK	[2]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. PKA: Protein Kinase A. PKC: Protein Kinase C. PKG: Protein Kinase G. MLCK: Myosin Light Chain Kinase.

The absence of a broad kinase selectivity panel for **Rock2-IN-5** underscores the necessity for researchers to perform such profiling to accurately interpret experimental results.

Experimental Protocols

To determine the kinase inhibition profile of a compound like **Rock2-IN-5**, a variety of in vitro kinase assays can be employed. Below are detailed methodologies for two common approaches: a radiometric assay, often considered the "gold standard," and a luminescent assay, which offers a non-radioactive, high-throughput alternative.

Protocol 1: Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

This method measures the incorporation of a radiolabeled phosphate from [γ -³²P]ATP into a substrate peptide or protein by the kinase.

Materials:

- Purified recombinant ROCK2 enzyme

- Kinase-specific substrate peptide (e.g., a peptide containing a ROCK phosphorylation motif)
- [γ - ^{32}P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl_2 , 5 mM β -glycerophosphate, 0.1 mM Na_3VO_4 , 2 mM DTT)
- **Rock2-IN-5** and control inhibitors at various concentrations
- Phosphocellulose filter paper
- Stop solution (e.g., 75 mM phosphoric acid)
- Scintillation counter and scintillation fluid

Procedure:

- Prepare a reaction mixture containing the kinase reaction buffer, the substrate peptide, and the purified ROCK2 enzyme.
- Add varying concentrations of **Rock2-IN-5** or a control inhibitor (e.g., Y-27632) to the reaction mixture. A DMSO control should also be included.
- Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ - ^{32}P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
- Wash the filter papers extensively with the stop solution to remove unincorporated [γ - ^{32}P]ATP.
- Measure the radioactivity retained on the filter papers using a scintillation counter.
- Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the DMSO control and determine the IC_{50} value by fitting the data to a dose-response curve.

Protocol 2: Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.

Materials:

- Purified recombinant ROCK2 enzyme
- Kinase-specific substrate
- ATP
- Kinase reaction buffer
- **Rock2-IN-5** and control inhibitors at various concentrations
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Luminometer

Procedure:

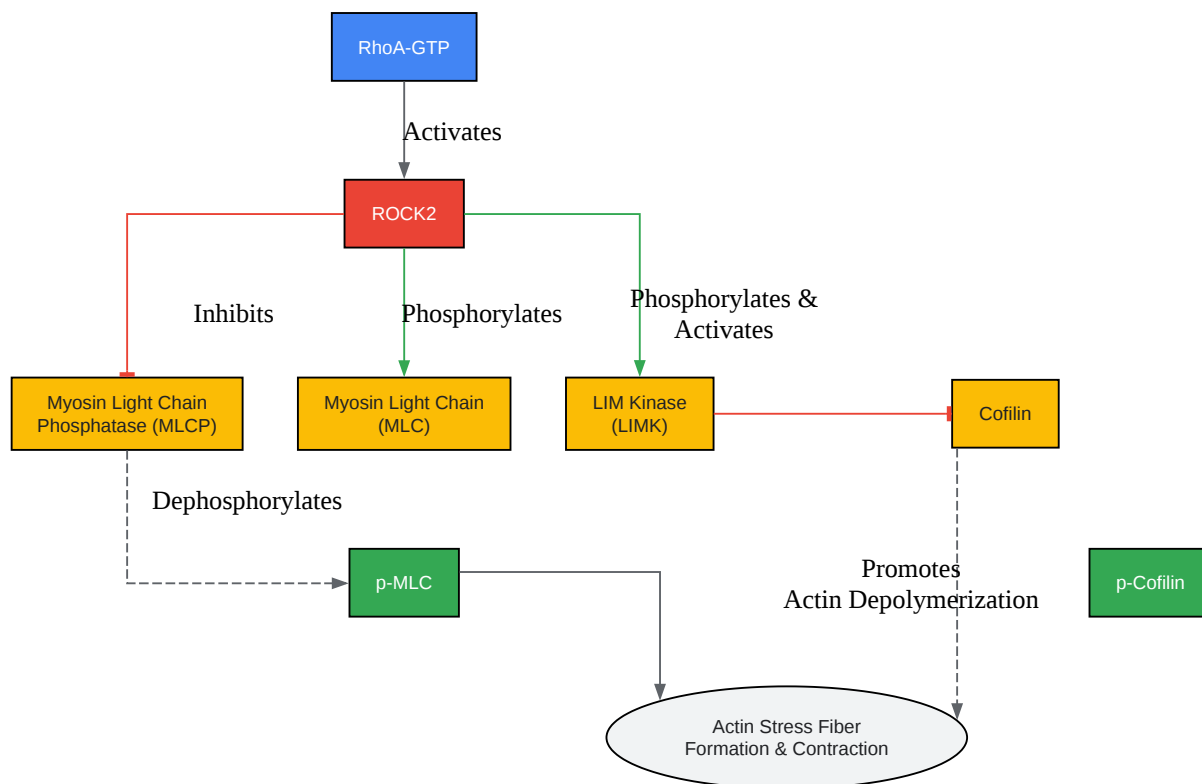
- Set up the kinase reaction in a multi-well plate with kinase reaction buffer, ROCK2 enzyme, and substrate.
- Add serial dilutions of **Rock2-IN-5** or control inhibitors to the wells. Include a no-inhibitor (DMSO) control.
- Initiate the reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

- Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
- Calculate the percentage of inhibition and determine the IC50 values.

Visualizations

ROCK2 Signaling Pathway

The Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a key downstream effector of the small GTPase RhoA. The ROCK2 signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction.

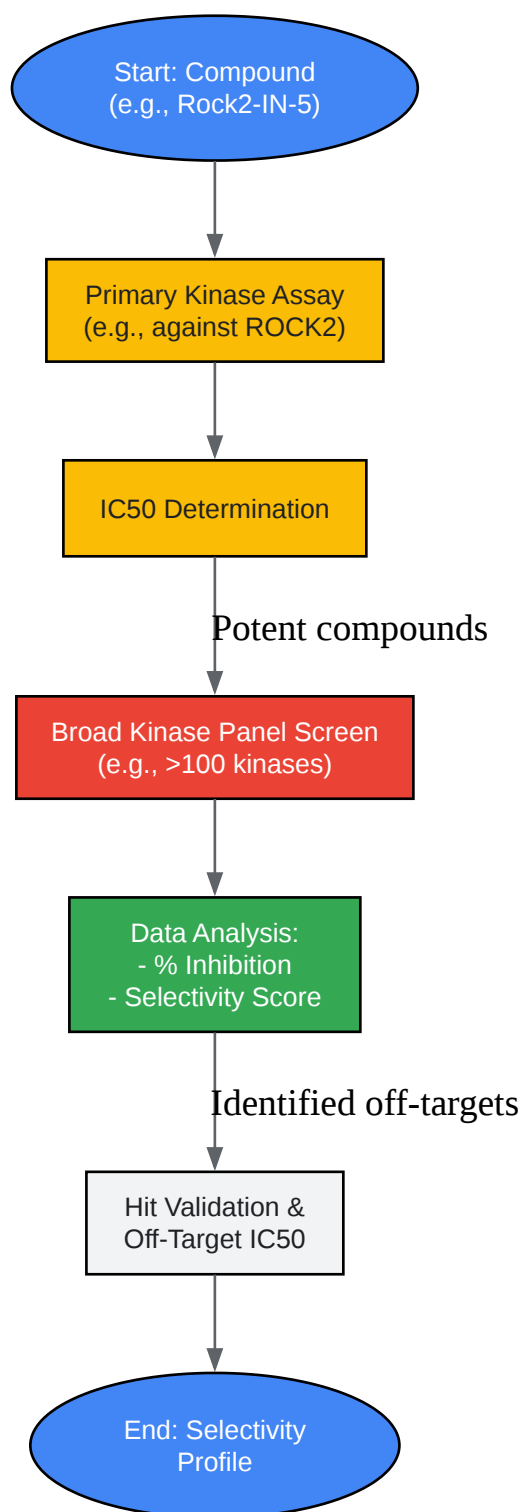


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Caption: Simplified ROCK2 signaling pathway.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a general workflow for assessing the selectivity of a kinase inhibitor.



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